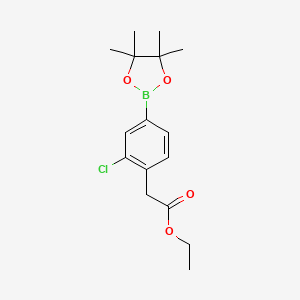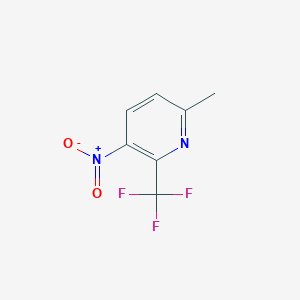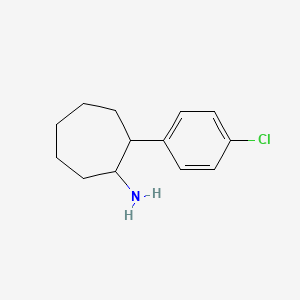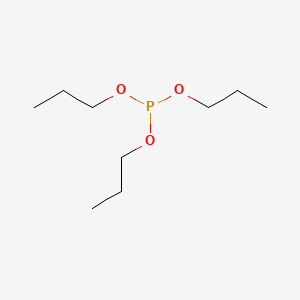
(S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a sulfonamide group, a hydroxyphenyl group, and an ethyl ester, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-2-(4-hydroxyphenyl)propanoic acid.
Sulfonamide Formation: The butylsulfonamide group is introduced through a reaction with butylamine and a sulfonyl chloride derivative under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
Análisis De Reacciones Químicas
Types of Reactions
(S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or halides can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(4-Hydroxyphenyl)propanoic acid: A precursor in the synthesis of (S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate.
(S)-2-(4-Hydroxyphenyl)ethanol: Another compound with a hydroxyphenyl group, used in different applications.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its chiral nature also adds to its uniqueness, making it valuable in enantioselective synthesis and applications.
Propiedades
Fórmula molecular |
C15H23NO5S |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
ethyl (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C15H23NO5S/c1-3-5-10-22(19,20)16-14(15(18)21-4-2)11-12-6-8-13(17)9-7-12/h6-9,14,16-17H,3-5,10-11H2,1-2H3/t14-/m0/s1 |
Clave InChI |
GXRNHZPPGMECTH-AWEZNQCLSA-N |
SMILES isomérico |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC |
SMILES canónico |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[7-(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B12095906.png)



![3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12095926.png)



![Tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B12095961.png)



![5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12095988.png)
